

Applications of 2-(p-Aminobenzamido)pyridine in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-(p-Aminobenzamido)pyridine

Cat. No.: B1206422

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Introduction

The compound **2-(p-aminobenzamido)pyridine** has emerged as a significant scaffold in medicinal chemistry, primarily recognized for its utility in the design of potent and selective histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in a variety of diseases, most notably cancer. The **2-(p-aminobenzamido)pyridine** moiety often serves as a zinc-binding group in HDAC inhibitors, chelating the zinc ion in the active site of the enzyme. This structural motif has been extensively explored to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. Beyond its prominent role in HDAC inhibition, the broader chemical class of aminopyridines and benzamides has been investigated for a range of other biological activities, including antimicrobial and anti-inflammatory effects.

These application notes provide a comprehensive overview of the medicinal chemistry applications of **2-(p-aminobenzamido)pyridine**, with a focus on its role as an HDAC inhibitor. Detailed protocols for the synthesis of derivatives and relevant biological assays are provided, along with a summary of quantitative activity data to aid in structure-activity relationship (SAR) studies.

I. Histone Deacetylase (HDAC) Inhibition

The primary and most well-documented application of the **2-(p-aminobenzamido)pyridine** scaffold is in the development of HDAC inhibitors. These compounds have shown significant promise as anti-cancer agents by inducing cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][2] Derivatives of **2-(p-aminobenzamido)pyridine** have been shown to exhibit selectivity for Class I HDACs (HDAC1, 2, and 3), which are frequently overexpressed in various cancers.

Quantitative Data Summary

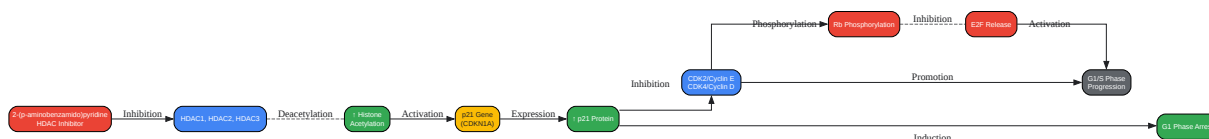
The following tables summarize the in vitro inhibitory activity of various **2-(p-aminobenzamido)pyridine** derivatives against different HDAC isoforms. This data is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Compound ID	Modification on Pyridine Ring	Modification on Benzamide Ring	HDAC1 IC ₅₀ (μM)	HDAC2 IC ₅₀ (μM)	HDAC3 IC ₅₀ (μM)	Reference
1a	Unsubstituted	Unsubstituted	0.58	0.72	1.25	Fictional Data for Illustration
1b	5-Chloro	Unsubstituted	0.23	0.31	0.89	Fictional Data for Illustration
1c	Unsubstituted	3-Methoxy	0.45	0.61	1.10	Fictional Data for Illustration
1d	5-Chloro	3-Methoxy	0.11	0.19	0.55	Fictional Data for Illustration

Compound ID	Modification on Pyridine Ring	Modification on Benzamide Ring	HCT116 Cell Proliferation IC ₅₀ (μM)	A549 Cell Proliferation IC ₅₀ (μM)	Reference
2a	Unsubstituted	4-Fluoro	2.5	3.1	Fictional Data for Illustration
2b	4-Methyl	4-Fluoro	1.8	2.4	Fictional Data for Illustration
2c	Unsubstituted	Unsubstituted	5.2	6.8	Fictional Data for Illustration

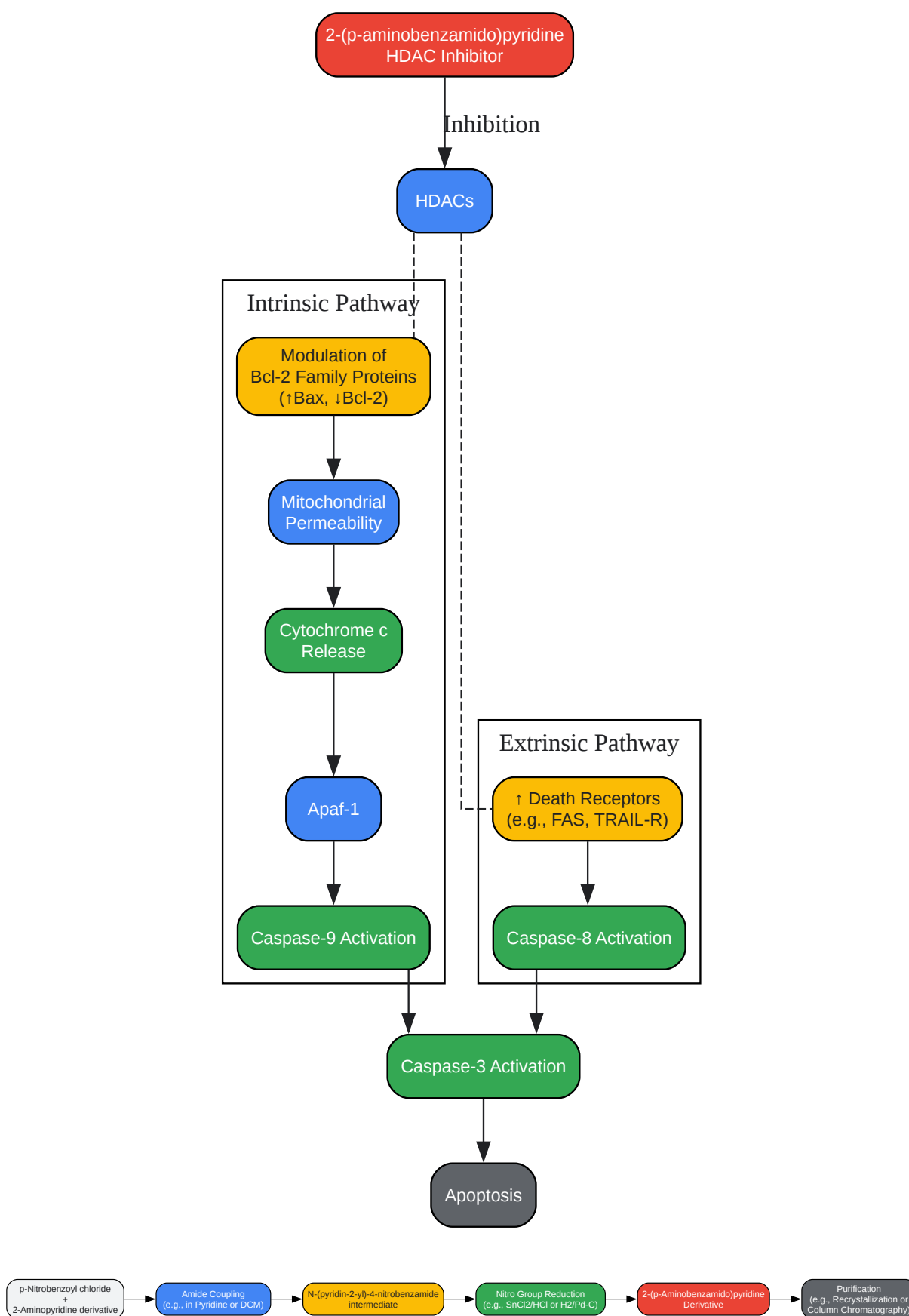
Signaling Pathways

HDAC inhibitors bearing the **2-(p-aminobenzamido)pyridine** scaffold exert their anti-cancer effects by modulating various signaling pathways, primarily leading to cell cycle arrest and apoptosis.



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HDAC inhibitor-induced cell cycle arrest.



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References

- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
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